

# Spectroscopic and Synthetic Profile of 2-[(4-Methoxyphenylamino)-methyl]-phenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-[(4-Methoxy-phenylamino)-methyl]-phenol

**Cat. No.:** B1347597

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-[(4-Methoxyphenylamino)-methyl]-phenol and its closely related structural isomers. The information is intended to support research and development activities in medicinal chemistry and materials science.

## Spectroscopic Data Summary

While direct spectroscopic data for 2-[(4-Methoxyphenylamino)-methyl]-phenol is not readily available in the public domain, extensive data has been reported for the structural isomer, 2-methoxy-5-((phenylamino)methyl)phenol. Given the close structural similarity, this data provides valuable reference points for the characterization of the target compound.

Table 1: Spectroscopic Data for 2-methoxy-5-((phenylamino)methyl)phenol[1]

Spectroscopic Technique	Observed Data
<sup>1</sup> H NMR	Spectra available in supplementary materials.
<sup>13</sup> C NMR	Spectra available in supplementary materials.
FTIR	Spectra available in supplementary materials.
Mass Spectrometry	Single mass spectrum available.

## Experimental Protocols

A common synthetic route to compounds of this class involves the condensation of a primary amine with an aldehyde to form a Schiff base, followed by reduction of the imine functionality.

### Synthesis of the Schiff Base Precursor

A representative synthesis for a related Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, is achieved through the condensation of vanillin and p-anisidine.[2][3]

#### Experimental Workflow for Schiff Base Synthesis



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Caption: Synthesis of the Schiff base precursor.

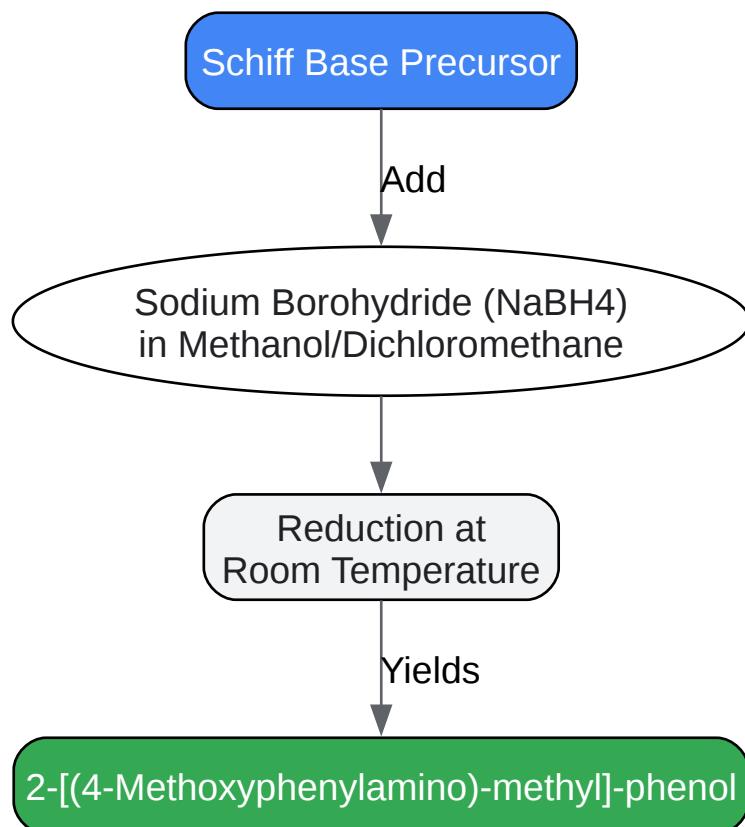
This synthesis method is reported to produce a greenish-gray solid with a melting point of 128-130 °C and a yield of 95%.[2][3]

### Reduction of the Schiff Base

The synthesized Schiff base can be subsequently reduced to the target secondary amine, 2-[(4-Methoxyphenylamino)-methyl]-phenol. A common and effective reducing agent for this

transformation is sodium borohydride ( $\text{NaBH}_4$ ) in a suitable solvent like methanol.[1]

Logical Flow for the Reduction Step



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Caption: Reduction of the Schiff base to the final product.

## Spectroscopic Data of the Schiff Base Precursor

Spectroscopic analysis of the precursor, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, provides key data points for reaction monitoring.

Table 2: Spectroscopic Data for 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol[2][3]

Spectroscopic Technique	Observed Data
FTIR (cm <sup>-1</sup> )	1590-1591 (C=N, imine)
GC-MS (m/z)	257 (Molecular Ion)
<sup>1</sup> H NMR (ppm)	8.42 (1H, s, imine proton)

## Conclusion

This guide summarizes the available spectroscopic and synthetic information for 2-[(4-Methoxyphenylamino)-methyl]-phenol, primarily through data from a close structural isomer and a key synthetic precursor. The provided experimental protocols offer a viable pathway for the synthesis and subsequent characterization of this compound, which holds potential for applications in various fields of chemical and pharmaceutical research.

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## References

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